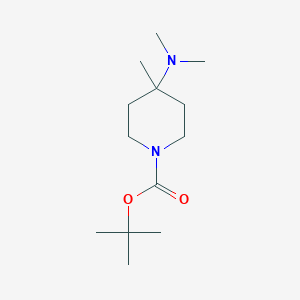

叔丁基 4-(二甲氨基)-4-甲基哌啶-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate is a chemical entity that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group attached to the piperidine ring indicates the presence of a bulky substituent, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, the synthesis of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives is described, highlighting methods that may be applicable to the synthesis of tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate . Additionally, the generation of an N-tert-butyl group on a piperidine ring through the reaction of a dimethyliminium salt with methylmagnesium chloride provides insight into potential synthetic routes for introducing tert-butyl groups onto nitrogen atoms .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be influenced by the presence of substituents. For example, the crystal and molecular structure of a related compound, 4-tert-butyl-4-hydroxy-1,2,2,6,6-pentamethylpiperidine, was determined to exist in a chair conformation in the solid state, with van der Waals interactions hindering the formation of intermolecular hydrogen bonds due to bulky substituents . This information can be extrapolated to suggest that tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate may also exhibit a chair conformation and similar steric effects.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives were reacted with L-selectride to yield hydroxypiperidine carboxylates, demonstrating the reactivity of the piperidine ring towards reduction reactions . This suggests that tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate could potentially undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of bulky tert-butyl groups can affect properties such as solubility and boiling point. For example, the study of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives showed that intramolecular hydrogen bonds can contribute to the solution behavior of these compounds . Additionally, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate and its high yield suggests that the tert-butyl group does not hinder certain synthetic transformations, which could be relevant for the tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate compound .

科学研究应用

生物活性化合物的合成

叔丁基 4-(二甲氨基)-4-甲基哌啶-1-甲酸酯作为合成各种生物活性化合物的中间体非常重要。例如,它用于合成奥美替尼 (AZD9291),这是一种具有生物活性的著名化合物 (Zhao、Guo、Lan 和 Xu,2017)。

在酯化过程中的作用

该化合物在羧酸的酯化中起着至关重要的作用。一个具体的例子是它在叔丁基乙烯酸乙酯的合成中,展示了它在化学反应中的多功能性 (Neises 和 Steglich,2003)。

新型蛋白激酶抑制剂的中间体

它是合成新型蛋白酪氨酸激酶 Jak3 抑制剂 CP-690550 的关键中间体。这展示了它在开发新的药理活性剂中的重要性 (Xin-zhi,2011)。

在手性助剂合成中的用途

该化合物用于制备手性助剂和肽合成中的手性构件,展示了它在立体化学应用中的用途 (Studer、Hintermann 和 Seebach,1995)。

多齿手性氨基醇的合成

它还用于从 L-苯基甘氨酸合成多齿手性氨基醇,突出了它在复杂有机分子合成中的应用 (Jun,2011)。

羧酸的活化

该化合物参与了焦碳酸酯对羧酸的活化,在对称酸酐和 N-保护氨基酸酯的合成中起着重要作用 (Pozdnev,2009)。

小分子抗癌药物的合成

它是小分子抗癌药物合成中的重要中间体,强调了它在药物开发中的潜力 (Zhang、Ye、Xu 和 Xu,2018)。

属性

IUPAC Name |

tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-7-13(4,8-10-15)14(5)6/h7-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTLWLJLRCXHQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3009770.png)

![3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3009774.png)

![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009776.png)

![6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one](/img/structure/B3009781.png)

![6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B3009785.png)

![3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline](/img/structure/B3009793.png)